1-Fluoro-2-isocyano-4-nitrobenzene
Overview
Description
1-Fluoro-2-isocyano-4-nitrobenzene is an organic compound with the molecular formula C7H3FN2O2 It is a derivative of benzene, where the hydrogen atoms are substituted by fluorine, isocyano, and nitro groups
Preparation Methods
The synthesis of 1-Fluoro-2-isocyano-4-nitrobenzene typically involves multi-step organic reactions. One common method is the electrophilic aromatic substitution, where a benzene ring undergoes substitution reactions to introduce the desired functional groups. For instance, starting with a fluoronitrobenzene derivative, the isocyano group can be introduced through nucleophilic substitution reactions. Industrial production methods may involve the use of specific catalysts and controlled reaction conditions to ensure high yield and purity of the final product .
Chemical Reactions Analysis
1-Fluoro-2-isocyano-4-nitrobenzene undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The presence of the nitro group makes the compound susceptible to nucleophilic aromatic substitution reactions. .
Oxidation: The compound can undergo oxidation reactions, although specific conditions and reagents for these reactions are less commonly reported.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group would yield an amino derivative, while nucleophilic substitution could result in the replacement of the fluorine atom with another substituent .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 1-Fluoro-2-isocyano-4-nitrobenzene primarily involves nucleophilic aromatic substitution reactions. The nitro group acts as an electron-withdrawing group, making the aromatic ring more susceptible to nucleophilic attack. The isocyano group can also participate in various chemical reactions, contributing to the compound’s reactivity. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophiles used in the reactions .
Comparison with Similar Compounds
1-Fluoro-2-isocyano-4-nitrobenzene can be compared with other similar compounds such as:
4-Fluoronitrobenzene: Similar in structure but lacks the isocyano group.
1-Fluoro-4-nitrobenzene: Another isomer with the nitro group in a different position.
1-Fluoro-2,4-dinitrobenzene: Contains an additional nitro group, making it more reactive in nucleophilic substitution reactions.
The uniqueness of this compound lies in the combination of the fluorine, isocyano, and nitro groups, which impart distinct chemical properties and reactivity patterns.
Properties
IUPAC Name |
1-fluoro-2-isocyano-4-nitrobenzene | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3FN2O2/c1-9-7-4-5(10(11)12)2-3-6(7)8/h2-4H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPYPFGZEEDPOIP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#[N+]C1=C(C=CC(=C1)[N+](=O)[O-])F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401288580 | |
Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.11 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
730971-46-7 | |
Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=730971-46-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzene, 1-fluoro-2-isocyano-4-nitro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401288580 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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